REACTION_CXSMILES
|
[Cl:1][CH2:2][Si:3]([Cl:6])(Cl)[Cl:4].[C:7]1([Li])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O1CCCC1>[Cl:1][CH2:2][Si:3]([Cl:6])([Cl:4])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
ClC[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring another 30 minutes at -78° the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was slowly dripped in over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to about 200 ml
|
Type
|
ADDITION
|
Details
|
Addition of 500 ml ether, filtration
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
lithium chloride, and evaporation of the filtrate
|
Type
|
WAIT
|
Details
|
left 25.0 g of liquid
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC[Si](C1=CC=CC=C1)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |